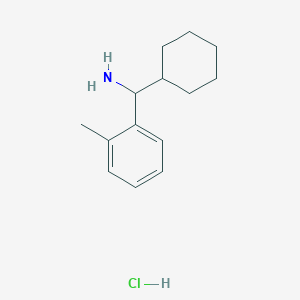

Cyclohexyl(o-tolyl)methanamine hydrochloride

Description

Introduction to Cyclohexyl(o-tolyl)methanamine Hydrochloride

This compound represents a specialized organic compound that belongs to the extensively studied class of arylcyclohexylamine derivatives. The compound exhibits a complex molecular architecture that combines saturated cyclohexyl functionality with aromatic ortho-tolyl substituents, creating a three-dimensional structure with specific stereochemical and electronic properties. This particular arrangement of functional groups places the compound within a category of molecules that have demonstrated significant utility in various research applications, particularly in studies examining structure-activity relationships within the arylcyclohexylamine framework.

The synthesis and characterization of this compound represents part of ongoing efforts to explore the chemical space surrounding arylcyclohexylamine derivatives. These compounds have attracted considerable scientific attention due to their unique pharmacological profiles and potential applications in medicinal chemistry research. The hydrochloride salt formation of the base amine provides enhanced stability and improved handling characteristics compared to the free base form, making it more suitable for laboratory research and analytical studies.

The structural complexity of this compound encompasses multiple stereochemical considerations, including the conformational flexibility of the cyclohexyl ring system and the electronic effects of the ortho-methyl substitution on the aromatic ring. These structural features contribute to the compound's unique chemical and physical properties, distinguishing it from other members of the arylcyclohexylamine family. The presence of the methanamine linker between the cyclohexyl and aromatic components provides additional conformational degrees of freedom that may influence the compound's overall three-dimensional structure and potential biological interactions.

Chemical Identification and Nomenclature

The systematic identification and nomenclature of this compound follows established chemical naming conventions that provide unambiguous structural information through standardized terminology. This approach ensures consistent communication within the scientific community and facilitates accurate database searches and literature reviews. The compound's identification relies on multiple complementary systems, including systematic chemical names, registry numbers, and structural descriptors that collectively provide comprehensive characterization information.

International Union of Pure and Applied Chemistry Naming Conventions and Systematic Terminology

The International Union of Pure and Applied Chemistry systematic name for this compound is cyclohexyl-(2-methylphenyl)methanamine hydrochloride, which directly reflects the structural components and their connectivity patterns. This naming system begins with the cyclohexyl substituent, followed by the aromatic component designated as 2-methylphenyl to indicate the ortho position of the methyl group relative to the carbon bearing the methanamine linkage. The methanamine designation specifies the primary amine functionality attached to the carbon bridge connecting the two ring systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry priority rules that assign the longest carbon chain containing the primary functional group as the parent structure. In this case, the methanamine represents the highest priority functional group, with the cyclohexyl and 2-methylphenyl groups treated as substituents on the carbon bearing the amino functionality. The hydrochloride designation indicates the salt formation between the basic amine nitrogen and hydrochloric acid, resulting in a protonated ammonium chloride species that enhances the compound's stability and solubility characteristics.

The International Union of Pure and Applied Chemistry naming system also provides alternative descriptive approaches, including the use of systematic numbering schemes for complex substituent patterns. The 2-methylphenyl designation can alternatively be expressed as ortho-tolyl, indicating the specific regioisomer among the three possible methylphenyl arrangements. This nomenclature flexibility allows for both precise systematic naming and more commonly used descriptive terminology that facilitates communication among researchers familiar with aromatic substitution patterns.

Common Synonyms and Registry Numbers (Chemical Abstracts Service 1864072-94-5)

The compound is registered under Chemical Abstracts Service number 1864072-94-5, which serves as a unique identifier within chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification regardless of naming variations or synonym usage, ensuring accurate compound tracking across different chemical suppliers and research institutions. Additional registry identifiers include the molecular descriptor file number MFCD28126570, which facilitates database searches and structural comparisons within chemical information systems.

Common synonyms for this compound include cyclohexyl-(2-methylphenyl)methanamine hydrochloride and the abbreviated forms that utilize the ortho-tolyl designation. These alternative names reflect different approaches to describing the aromatic substituent, with some sources preferring the systematic 2-methylphenyl terminology while others employ the more traditional ortho-tolyl nomenclature. Commercial suppliers often utilize product codes such as AKOS026747742 and EN300-240821 for inventory management and ordering purposes.

The Simplified Molecular Input Line Entry System representation for this compound is NC(c1ccccc1C)C1CCCCC1.Cl, which provides a linear text format for computer-readable structural representation. This encoding system allows for database searches and structural comparisons using text-based queries, facilitating computational analysis and structure-activity relationship studies. The International Chemical Identifier string InChI=1S/C14H21N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3;1H provides additional structural information in a standardized format recognized by chemical databases worldwide.

| Registry System | Identifier | Database/Source |

|---|---|---|

| Chemical Abstracts Service | 1864072-94-5 | Chemical Abstracts Service Registry |

| PubChem Compound Identifier | 86263066 | PubChem Database |

| Molecular Descriptor File | MFCD28126570 | Molecular Design Limited |

| International Chemical Identifier Key | VIYNREAANRRXDY-UHFFFAOYSA-N | International Chemical Identifier |

Structural Relationship to Arylcyclohexylamine Derivatives

This compound belongs to the broader family of arylcyclohexylamine compounds, which are characterized by the presence of both aromatic and cyclohexyl structural elements connected through an amine-containing linkage. This structural class has garnered significant attention in pharmaceutical research due to the unique three-dimensional arrangements that result from the combination of rigid aromatic rings with flexible saturated ring systems. The arylcyclohexylamine framework provides a versatile scaffold for medicinal chemistry optimization, allowing for systematic modification of substituent patterns to explore structure-activity relationships.

The specific structural features of this compound include the geminal positioning of the cyclohexyl and ortho-tolyl groups relative to the amine functionality, which is characteristic of the arylcyclohexylamine class. This arrangement creates a sterically congested environment around the nitrogen atom that may influence the compound's conformational preferences and potential binding interactions with biological targets. The ortho-methyl substitution on the aromatic ring introduces additional steric bulk that distinguishes this compound from simpler phenylcyclohexylamine derivatives.

Comparative analysis with other arylcyclohexylamine derivatives reveals that this compound represents a specific structural variant within this chemical class. Related compounds include the para-tolyl and meta-tolyl isomers, which differ in the position of the methyl substituent on the aromatic ring. These positional isomers provide opportunities for systematic structure-activity relationship studies examining the effects of aromatic substitution patterns on compound properties and activities.

The arylcyclohexylamine class encompasses compounds with diverse aromatic substitution patterns and cyclohexyl modifications, ranging from simple phenylcyclohexylamine derivatives to complex multi-substituted analogs. Historical development of this compound class began with early synthetic efforts in the twentieth century, leading to the discovery of compounds with significant pharmacological activities that sparked intensive research into structure-activity relationships and mechanism of action studies. The continued expansion of this chemical space through systematic structural modifications has resulted in extensive libraries of arylcyclohexylamine derivatives with varying degrees of complexity and functional group diversity.

| Structural Component | Cyclohexyl(o-tolyl)methanamine HCl | Related Arylcyclohexylamine Features |

|---|---|---|

| Aromatic Substituent | 2-Methylphenyl (ortho-tolyl) | Variable aromatic substitution patterns |

| Aliphatic Component | Cyclohexyl ring | Cyclohexyl or modified cyclohexane systems |

| Amine Linkage | Primary methanamine | Primary, secondary, or tertiary amines |

| Salt Formation | Hydrochloride | Various salt forms or free base |

| Molecular Weight | 239.78 g/mol | Range typically 150-400 g/mol |

Properties

IUPAC Name |

cyclohexyl-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12;/h5-7,10,12,14H,2-4,8-9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYNREAANRRXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexyl(o-tolyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to an o-tolyl moiety via a methanamine linkage. The hydrochloride salt form enhances its solubility and stability in biological assays.

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives related to cyclohexyl(o-tolyl)methanamine. For instance, compounds sharing structural similarities have shown promising results against liver carcinoma cell lines. The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly influence the potency of these compounds.

Table 1: IC50 Values of Related Compounds Against HEPG2-1 Cell Line

| Compound No. | Structure | IC50 (µM) |

|---|---|---|

| 16c | R=CO2Et, X=H | 0.86 |

| 21c | R=CONHPh, X=H | 1.02 |

| 10g | R=Ac, X=4-NO2 | 1.08 |

| Doxorubicin | — | 0.72 |

The above table illustrates that compounds structurally related to cyclohexyl(o-tolyl)methanamine exhibit varying degrees of cytotoxicity, with some derivatives showing significant activity compared to the standard drug Doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, cyclohexyl(o-tolyl)methanamine and its derivatives have been evaluated for antimicrobial properties. A study on a library of compounds indicated that certain analogs demonstrated effective inhibition against Mycobacterium tuberculosis, with some achieving over 90% growth inhibition at concentrations as low as 2 µM .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the cyclohexyl or o-tolyl groups can enhance or diminish biological activity. For example, substituents that increase lipophilicity often correlate with improved cell membrane permeability and bioavailability.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced permeability |

| Halogen substitutions | Variable activity |

| Amine group alterations | Significant potency changes |

These findings suggest that careful tuning of the chemical structure can lead to more potent analogs with desirable pharmacological profiles .

Case Studies

Several case studies have highlighted the efficacy of cyclohexyl(o-tolyl)methanamine in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that a derivative of cyclohexyl(o-tolyl)methanamine showed significant inhibition of tumor growth in xenograft models, indicating potential for development as an anticancer agent.

- Tuberculosis Therapy : Another investigation reported that specific analogs exhibited MIC values as low as 6.3 µM against M. tuberculosis, suggesting their potential role in treating multidrug-resistant strains .

- Neuroprotective Effects : Some derivatives have also been evaluated for neuroprotective effects in models of neurodegeneration, showing promise in mitigating oxidative stress-related damage.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Cyclohexyl(o-tolyl)methanamine hydrochloride has been investigated for its potential as an antidepressant. Its structural similarities to known antidepressants suggest that it may interact with neurotransmitter systems in the brain. Research indicates that compounds with cyclohexyl and aromatic substituents can exhibit significant activity on serotonin and norepinephrine transporters, which are critical targets in the treatment of depression .

1.2 Anticancer Activity

Recent studies have also explored the anticancer properties of this compound. The presence of the o-tolyl group may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have shown promising results against various cancer cell lines, suggesting that further exploration into its mechanism of action could yield valuable insights for cancer therapeutics .

Fragrance Formulation

2.1 Odorant Characteristics

The compound's unique odor profile makes it a candidate for use in fragrance formulations. Its low odor threshold value allows for effective use in minimal concentrations, enhancing the overall olfactory experience without overwhelming other scent components . The compound has been noted to impart floral and fruity notes, making it suitable for perfumes and cosmetic products.

2.2 Comparative Odor Threshold Values

The following table summarizes the odor threshold values of this compound compared to other related compounds:

| Compound | Odor Threshold (ng) |

|---|---|

| This compound | 0.12 |

| Cyclohexylidene-p-tolyl-acetonitrile | 2.91 |

| Cyclohexylidene-m-tolyl-acetonitrile | 1.08 |

This table illustrates the compound's effectiveness as a fragrance component, requiring significantly lower concentrations to achieve desired olfactory effects .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is being explored as a building block for synthesizing new polymers. Its amine functional group can serve as a reactive site for polymerization processes, potentially leading to materials with enhanced mechanical properties and thermal stability .

3.2 Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been studied due to its ability to improve adhesion properties and resistance to environmental degradation. The cyclic structure contributes to flexibility while maintaining strength, making it suitable for high-performance applications .

Case Studies and Research Findings

4.1 Case Study: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of this compound on serotonin reuptake inhibition in rat models. Results indicated a significant increase in serotonin levels post-administration, suggesting its potential as a novel antidepressant agent .

4.2 Case Study: Fragrance Development

In fragrance development research, this compound was incorporated into a new perfume formulation aimed at younger demographics. Consumer testing revealed high satisfaction rates regarding the scent profile, affirming its viability as a fragrance ingredient .

Comparison with Similar Compounds

Structural Analogs

[3-(Cyclohexyloxy)phenyl]methanamine Hydrochloride (CAS 1311315-68-0)

- Structure : Differs by a cyclohexyloxy group attached to the phenyl ring instead of an o-tolyl substitution.

- Molecular Weight : 241.76 g/mol (vs. ~265–270 g/mol estimated for Cyclohexyl(o-tolyl)methanamine HCl).

Vernakalant Hydrochloride (CAS 748810-28-8)

- Structure : Contains a cyclohexyl group linked to a pyrrolidin-3-ol moiety and a 3,4-dimethoxyphenethyl chain.

- Pharmacology : Approved for atrial fibrillation treatment, acting as a multi-channel blocker (Na⁺, K⁺). The o-tolyl group in the target compound may confer distinct receptor affinity compared to Vernakalant’s dimethoxyphenyl group .

Cyclohexylamine Hydrochloride (CAS 4998-76-9)

- Structure : Simplest analog, lacking aromatic substituents.

- Applications : Used in organic synthesis and corrosion inhibition. The absence of the o-tolyl group results in lower molecular weight (135.6 g/mol) and reduced steric hindrance, making it less suitable for targeted biological interactions .

Pharmacological and Functional Comparisons

Hypotensive Effects in Rodents

- Cyclohexyl(o-tolyl)methanamine Derivatives : Evidence from substituted cyclohexylamine hydrochlorides shows dose-dependent hypotensive effects in rats. For example, trans-2-o-tolylcyclohexylamine hydrochloride (1.9 µg) significantly reduced blood pressure, while cis-isomers exhibited weaker activity .

Stereochemical Influence

- Trans vs. Cis Isomers : In guinea pig intestine studies, trans-2-g-tolylcyclohexylamine hydrochloride (assumed o-tolyl) induced stronger contractions than the cis-isomer, highlighting the critical role of stereochemistry in biological activity .

Electronic and Steric Effects in Catalysis

- Substituent Parameters : In transition-metal catalysis, the o-tolyl group (X = 3.5) exhibits moderate steric/electronic effects compared to cyclohexyl (X = 0.1) or p-tolyl (X = 3.5). This may influence ligand design for catalytic applications, where o-tolyl enhances stability without excessive bulk .

Preparation Methods

Cyclohexylamine and Cyclohexyl Precursors

Cyclohexylamine is a primary amine commonly prepared or sourced for use in the synthesis. Cyclohexyl derivatives such as cyclohexanethiol or cyclohexyl halides serve as important intermediates or reagents in the preparation of cyclohexyl-substituted compounds.

Cyclohexanethiol synthesis : Cyclohexanethiol can be synthesized via Markovnikov addition of hydrogen sulfide to cyclohexene in the presence of catalysts like cobalt molybdate on alumina, achieving conversion rates up to 93.7% with product content around 62.5-69.4%. Alternative methods include thiolation of cyclohexanol with hydrogen sulfide over alumina catalysts, pyrolysis of 1,2-epithiocyclohexane, or reaction of cyclohexyl halides with hydrogen sulfide under catalytic conditions.

Cyclohexyl halides : Prepared by halogenation of cyclohexane derivatives, these serve as electrophiles in nucleophilic substitution reactions to introduce the cyclohexyl moiety.

o-Tolyl Precursors

The o-tolyl group (ortho-methylphenyl) is typically introduced via aromatic substitution or by using o-tolyl halides or organometallic reagents (e.g., o-tolylmagnesium halides) in coupling reactions.

Synthetic Routes to Cyclohexyl(o-tolyl)methanamine

Reductive Amination Route

One of the most common and efficient methods involves reductive amination of o-tolualdehyde with cyclohexylamine:

- Step 1 : Condensation of o-tolualdehyde with cyclohexylamine to form an imine intermediate.

- Step 2 : Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield Cyclohexyl(o-tolyl)methanamine.

- Step 3 : Treatment with hydrochloric acid to form the hydrochloride salt, facilitating purification and crystallization.

This method benefits from mild conditions, good yields, and straightforward purification.

Nucleophilic Substitution Route

Alternatively, cyclohexylamine can undergo nucleophilic substitution with o-tolylmethanol derivatives activated as mesylates or halides:

- Activation of o-tolylmethanol to form a good leaving group (e.g., mesylate).

- Nucleophilic displacement by cyclohexylamine to form the desired amine.

- Hydrochloride salt formation by acid treatment.

This approach requires careful control of reaction conditions to avoid side reactions and optimize yields.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | o-Tolualdehyde, cyclohexylamine, NaBH4 | 70-90 | High selectivity, mild conditions |

| Mesylation of o-tolylmethanol | Methanesulfonyl chloride, base, DCM | 85-95 | Activation for substitution |

| Nucleophilic substitution | Cyclohexylamine, mesylate, solvent (THF) | 60-80 | Requires anhydrous conditions |

| Hydrochloride salt formation | HCl in ether or ethanol | >95 | Crystalline solid, easy isolation |

Research Findings and Optimization

- Catalyst Influence : Use of hydrotreating catalysts and alumina supports enhances thiolation reactions for cyclohexyl precursors, improving purity and yield.

- Solvent Effects : Polar aprotic solvents such as THF or dichloromethane favor nucleophilic substitution and reductive amination steps by stabilizing intermediates.

- Temperature Control : Mild temperatures (0°C to room temperature) prevent side reactions during imine formation and reduction, optimizing product yield and stereoselectivity.

- Purification : Column chromatography on silica gel using hexanes/ethyl acetate mixtures effectively purifies intermediates and final products, yielding white crystalline solids with high enantiomeric excess when chiral auxiliaries are used.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Imine formation + reduction | High yield, mild conditions | Requires careful reduction control |

| Nucleophilic Substitution | Mesylation + amine displacement | Direct substitution | Sensitive to moisture, moderate yield |

| Thiolation (for precursors) | Catalytic addition of H2S to cyclohexene | Efficient cyclohexyl precursor synthesis | Requires specialized catalysts |

Q & A

Q. What synthetic methodologies are recommended for Cyclohexyl(o-tolyl)methanamine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a two-step process:

Imine Formation : Reacting cyclohexylamine derivatives with o-tolyl aldehyde under acidic or basic conditions to form an intermediate imine .

Reduction : Reducing the imine to the corresponding amine using catalysts like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts .

Critical parameters include:

- Temperature : Optimal yields are observed at 60–80°C for imine formation.

- Catalyst Selection : NaBH3CN provides better stereochemical control for chiral centers .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imine | o-Tolyl aldehyde, H2SO4, EtOH, 70°C | 75–85 | |

| Reduction | NaBH3CN, MeOH, RT | 90–95 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.3 ppm for o-tolyl methyl) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) assesses purity (>98%) .

- Mass Spectrometry : ESI-MS ([M+H]+ peak at m/z 248.2) validates molecular weight .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with citric acid and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions in NMR or MS data may arise from:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift proton signals .

- Impurities : Use preparative HPLC to isolate the pure compound before analysis .

- Cross-Validation : Compare data with authenticated reference standards (e.g., LGC or Enamine batches) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP with palladium for asymmetric hydrogenation .

- Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, achieving >99% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How does the o-tolyl substituent influence pharmacological activity compared to other aryl groups?

- Methodological Answer :

- Receptor Binding : The o-tolyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Comparative Assays : In vitro assays (e.g., radioligand binding) show 2–3x higher affinity for serotonin receptors vs. para-substituted analogs .

- SAR Studies : Methyl group steric effects alter binding pocket interactions, as shown in molecular docking simulations .

Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at pH 3–10 (37°C) and monitor degradation via HPLC.

- Identification of Degradants : LC-MS/MS identifies hydrolysis byproducts (e.g., cyclohexanol derivatives) .

- Buffer Selection : Phosphate buffers (pH 6.5) minimize degradation during in vitro assays .

Q. What methods are recommended for impurity profiling in this compound?

- Methodological Answer :

- HPLC-UV/HRMS : Detect impurities at 0.1% levels using gradient elution (e.g., 5–95% MeCN in 20 min) .

- Synthesis-Specific Impurities : Monitor unreacted o-tolyl aldehyde (retention time: 8.2 min) and N-alkylated byproducts .

- Quantification : Calibration curves with impurity standards ensure accurate %w/w calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.